2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane

Description

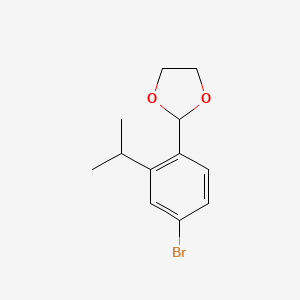

2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane is a brominated aromatic compound featuring a 1,3-dioxolane ring fused to a substituted phenyl group. The core structure consists of a dioxolane ring (a five-membered cyclic ether with two oxygen atoms) attached to a phenyl ring bearing a bromine atom at the para position and an isopropyl group at the ortho position. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or advanced materials.

Properties

IUPAC Name |

2-(4-bromo-2-propan-2-ylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8(2)11-7-9(13)3-4-10(11)12-14-5-6-15-12/h3-4,7-8,12H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSYGQFVVLRPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2-isopropylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:

Reagents: 4-bromo-2-isopropylphenol, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

Solvent: Toluene or another suitable organic solvent

Temperature: Reflux conditions (approximately 110-120°C)

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The brominated phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Reduction: Formation of 2-isopropylphenyl-1,3-dioxolane.

Substitution: Formation of substituted phenyl-1,3-dioxolane derivatives.

Scientific Research Applications

2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The brominated phenyl ring and dioxolane moiety can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane with its closest analogs, emphasizing substituent effects on physical properties, synthetic routes, and applications.

2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane

- Structure : Bromine at the phenyl ring’s para position (relative to dioxolane), with methoxy groups at the 2- and 3-positions.

- Synthesis : Prepared via alkylation of 6-bromo-2-hydroxy-3-methoxybenzaldehyde with iodomethane, followed by acetal formation (98% yield) .

2-(4-Bromo-2-fluorophenyl)-1,3-dioxolane

- Structure : Fluorine at the ortho position and bromine at the para position.

- Safety Data : Classified under GHS Revision 8 as hazardous upon inhalation; requires stringent handling .

4-(2-Bromomethyl-4-Propyl-1,3-dioxolane-2-yl)-1,3-Dichlorobenzene

- Structure : Bromomethyl and propyl groups on the dioxolane ring, with dichlorophenyl substitution.

- Applications : Used as a pesticide intermediate; molecular formula C₁₂H₁₃BrCl₂O₂ .

- Key Difference : Dichlorophenyl and bromomethyl groups introduce multiple reactive sites, enabling diverse functionalization pathways absent in the simpler isopropyl-substituted compound.

2-(Bromomethyl)-2-(4-Bromophenyl)-1,3-dioxolane

- Structure : Bromomethyl and bromophenyl substituents on the dioxolane ring.

- Physicochemical Properties : Molecular formula C₁₀H₁₀Br₂O₂; molar mass 321.99 g/mol .

- Key Difference : Dual bromine sites facilitate sequential cross-coupling reactions, contrasting with the single bromine in the target compound.

Structural and Reactivity Trends

- Steric Effects : The isopropyl group in this compound introduces significant steric hindrance, likely slowing reactions at the ortho position compared to methoxy or fluorine analogs .

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the phenyl ring, but substituents like fluorine (electron-withdrawing) or methoxy (electron-donating) modulate reactivity for specific transformations (e.g., Suzuki-Miyaura coupling) .

Biological Activity

2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane is a compound of increasing interest in medicinal chemistry due to its unique structural features, which combine a brominated phenyl ring with a dioxolane moiety. This compound has been investigated for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a brominated aromatic ring and a dioxolane ring , which can influence its reactivity and biological interactions. The presence of the bromine atom may enhance the compound's ability to interact with biological targets, while the dioxolane structure can serve as a versatile scaffold for further modifications.

Antimicrobial Properties

Research indicates that 1,3-dioxolanes, including derivatives like this compound, exhibit significant antibacterial and antifungal activities. A study highlighted that various dioxolane derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating varying degrees of effectiveness. For instance:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 |

| Staphylococcus epidermidis | 500 | |

| Pseudomonas aeruginosa | 1000 | |

| Escherichia coli | >2000 |

These findings suggest that the compound has promising potential as an antimicrobial agent, particularly against certain strains of bacteria.

Anticancer Activity

In addition to its antimicrobial effects, there is emerging evidence that compounds with similar structures to this compound may possess anticancer properties. The mechanism of action could involve the modulation of specific biochemical pathways or direct interaction with cancer cell receptors. For example, studies on related dioxolanes have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in cancer therapeutics.

The biological activity of this compound is hypothesized to involve interactions with molecular targets such as enzymes or receptors. The brominated phenyl ring may enhance binding affinity due to its electron-withdrawing nature, while the dioxolane ring could facilitate interactions through hydrogen bonding or steric effects.

Case Studies

Several studies have explored the synthesis and biological evaluation of dioxolane derivatives:

- Synthesis and Evaluation : A study synthesized various 1,3-dioxolanes and evaluated their biological activities. Compounds were tested against multiple bacterial strains and showed varying levels of antibacterial activity.

- Anticancer Screening : Another investigation focused on related compounds' ability to inhibit cancer cell proliferation in vitro. Results indicated that certain structural modifications could enhance anticancer potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.